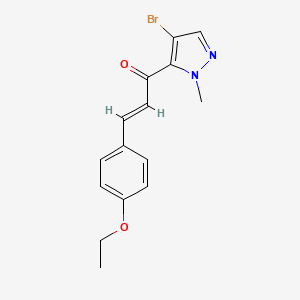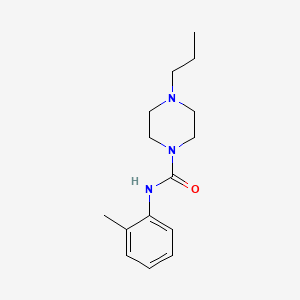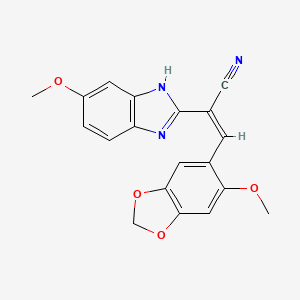![molecular formula C14H14ClNO2S B5348438 5-chloro-N-[1-(3-methoxyphenyl)ethyl]-2-thiophenecarboxamide](/img/structure/B5348438.png)
5-chloro-N-[1-(3-methoxyphenyl)ethyl]-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-[1-(3-methoxyphenyl)ethyl]-2-thiophenecarboxamide is a synthetic compound that belongs to the class of thiophene carboxamides. It has gained significant attention in the scientific community due to its potential applications in various research fields.
Mechanism of Action
The exact mechanism of action of 5-chloro-N-[1-(3-methoxyphenyl)ethyl]-2-thiophenecarboxamide is not fully understood. However, it is believed to act as a modulator of the endocannabinoid system by binding to cannabinoid receptors in the brain and peripheral tissues. This binding may lead to the activation of various signaling pathways, resulting in the observed effects of the compound.
Biochemical and Physiological Effects
Studies have shown that this compound has anti-inflammatory and analgesic effects. It has also been shown to affect the central nervous system, with potential applications in the treatment of various neurological disorders. Additionally, it has been found to have antioxidant and neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using 5-chloro-N-[1-(3-methoxyphenyl)ethyl]-2-thiophenecarboxamide in lab experiments is its potential as a modulator of the endocannabinoid system. This makes it a valuable tool for studying the effects of this system on various physiological processes. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.
Future Directions
There are several future directions for research on 5-chloro-N-[1-(3-methoxyphenyl)ethyl]-2-thiophenecarboxamide. One potential area of study is its potential as a treatment for various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations for its use in various research applications.
Synthesis Methods
The synthesis of 5-chloro-N-[1-(3-methoxyphenyl)ethyl]-2-thiophenecarboxamide is a multi-step process. The first step involves the reaction of 3-methoxyphenethylamine with thiophene-2-carboxylic acid to form 3-methoxyphenethyl thiophene-2-carboxylate. The second step involves the reaction of 3-methoxyphenethyl thiophene-2-carboxylate with thionyl chloride to form this compound.
Scientific Research Applications
5-chloro-N-[1-(3-methoxyphenyl)ethyl]-2-thiophenecarboxamide has shown potential applications in various research fields, including medicinal chemistry, pharmacology, and neuroscience. It has been studied for its potential as an anti-inflammatory and analgesic agent. It has also been investigated for its potential as a modulator of the endocannabinoid system and for its effects on the central nervous system.
properties
IUPAC Name |
5-chloro-N-[1-(3-methoxyphenyl)ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c1-9(10-4-3-5-11(8-10)18-2)16-14(17)12-6-7-13(15)19-12/h3-9H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZXHWXJOCCNRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)NC(=O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1,3-dimethyl-1H-pyrazol-4-yl)-3-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-2-propen-1-one](/img/structure/B5348361.png)
![N-(2-[4-(diethylamino)phenyl]-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-3-methylbenzamide](/img/structure/B5348369.png)
![N'-[(5-bromo-2-thienyl)methylene]-2,5-dimethoxybenzenesulfonohydrazide](/img/structure/B5348383.png)
![ethyl 4-[({1-[(dimethylamino)carbonyl]-4-piperidinyl}carbonyl)amino]benzoate](/img/structure/B5348390.png)
![1-[2-(2-fluorophenoxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B5348397.png)
![N-{1-[4-(methylsulfonyl)phenyl]propyl}benzenesulfonamide](/img/structure/B5348404.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B5348405.png)
![N-methyl-2-[1-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperidin-4-yl]acetamide](/img/structure/B5348413.png)
![1-(2,3-dihydro-1H-inden-2-yl)-4-[2-(3-pyrrolidinyl)benzoyl]-1,4-diazepane dihydrochloride](/img/structure/B5348415.png)
![5-methyl-4-[(4-phenyl-1-piperazinyl)sulfonyl]-3-isoxazolamine](/img/structure/B5348425.png)



![N-[(1-isopropylpiperidin-3-yl)methyl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B5348458.png)